2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester
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Overview
Description
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester is a chemical compound with a complex structure that includes a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-hydroxy-3-(naphthalenyloxy)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty coatings and adhesives due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active naphthalenyloxypropyl moiety, which can then interact with cellular components. This interaction can lead to various biological effects, including inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester: This compound has a similar structure but lacks the naphthalene ring, resulting in different properties and applications.
2-Propenoic acid, 3-(2-hydroxyphenyl)-: This compound contains a phenyl group instead of a naphthalene ring, leading to different reactivity and uses.
Uniqueness
The presence of the naphthalene ring in 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester imparts unique properties such as enhanced stability and specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62146-91-2 |
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Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2-hydroxy-3-naphthalen-1-yloxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H18O4/c1-12(2)17(19)21-11-14(18)10-20-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,14,18H,1,10-11H2,2H3 |
InChI Key |
KQWJIAFPHXHXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COC1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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